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Compound of Interest

Compound Name: Diethylamine phosphate

Cat. No.: B118757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diethylamine Phosphate in Crystal
Engineering
Diethylamine phosphate (DEAP), also known as diethylammonium dihydrogen phosphate, is

a versatile and readily available organic salt with the chemical formula

(CH₃CH₂)₂NH₂⁺·H₂PO₄⁻.[1] Its molecular structure, featuring a protonated secondary amine

and a dihydrogen phosphate anion, makes it an excellent candidate for crystal engineering,

particularly in the formation of co-crystals with active pharmaceutical ingredients (APIs). The

diethylammonium cation can act as a hydrogen bond donor, while the dihydrogen phosphate

anion provides multiple hydrogen bond donor and acceptor sites. This dual functionality allows

for the formation of robust and diverse supramolecular synthons, which are fundamental to the

rational design of crystalline solids with tailored physicochemical properties.

In pharmaceutical sciences, co-crystallization has emerged as a powerful technique to

enhance the solubility, dissolution rate, stability, and bioavailability of poorly soluble drugs. By

forming co-crystals, the original molecular structure of the API remains unchanged, while its

solid-state properties can be significantly improved. Diethylamine phosphate serves as a

promising co-former due to its potential to form strong hydrogen bonds with common functional

groups found in APIs, such as carboxylic acids, amides, and alcohols.
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These application notes provide a comprehensive overview of the use of diethylamine
phosphate in advanced crystal engineering, with a focus on methodologies for co-crystal

screening, synthesis, and characterization relevant to drug development.

Physicochemical Properties of Diethylamine
Phosphate
A thorough understanding of the co-former's properties is crucial for designing co-crystallization

experiments.

Property Value Reference

CAS Number 68109-72-8 [1]

Molecular Formula C₄H₁₄NO₄P [1]

Molecular Weight 171.13 g/mol [1]

Appearance White crystalline powder [1]

Melting Point 153-156 °C [1]

Solubility
Soluble in DMSO, Methanol,

Water
[1]

Experimental Protocols
General Co-crystal Screening Workflow
The following workflow outlines a systematic approach to screen for co-crystal formation

between an API and diethylamine phosphate.
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Caption: A general workflow for co-crystal screening of an API with diethylamine phosphate.

Protocol 1: Co-crystal Screening by Liquid-Assisted
Grinding (LAG)
Liquid-assisted grinding is a rapid and efficient method for screening co-crystal formation.

Materials:

Active Pharmaceutical Ingredient (API)

Diethylamine phosphate (DEAP)

Grinding solvent (e.g., ethanol, methanol, acetonitrile, water)

Ball mill or mortar and pestle

Spatula

Vials
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Procedure:

Weigh stoichiometric amounts of the API and DEAP (e.g., 1:1, 1:2, 2:1 molar ratios) to a total

mass of 50-100 mg.

Transfer the physical mixture to a grinding jar or mortar.

Add a minimal amount of the grinding solvent (typically 10-20 µL per 100 mg of solid). The

consistency should be a thick paste.

If using a ball mill, grind the mixture at a specified frequency (e.g., 20-30 Hz) for a set

duration (e.g., 30-60 minutes).

If using a mortar and pestle, grind the mixture manually for 15-20 minutes.

Collect the resulting solid powder.

Analyze the powder using Powder X-ray Diffraction (PXRD) to identify new crystalline

phases. Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR)

spectroscopy can provide further evidence of co-crystal formation.

Protocol 2: Co-crystal Synthesis by Slurry
Crystallization
Slurry crystallization is a solution-mediated method that can yield thermodynamically stable co-

crystals.

Materials:

Active Pharmaceutical Ingredient (API)

Diethylamine phosphate (DEAP)

A suitable solvent in which both components have some solubility.

Magnetic stirrer and stir bar

Vials with screw caps
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Filtration apparatus (e.g., Buchner funnel or syringe filter)

Spatula

Procedure:

Prepare a saturated solution of the more soluble component (either API or DEAP) in the

chosen solvent.

Add an excess of the less soluble component to the saturated solution to create a slurry.

Ensure the molar ratio of the two components is as desired (e.g., 1:1).

Seal the vial and stir the slurry at a constant temperature (e.g., room temperature or elevated

temperature) for an extended period (e.g., 24-72 hours).

After the equilibration period, filter the solid from the slurry.

Wash the collected solid with a small amount of the cold solvent to remove any residual

soluble components.

Dry the solid material under vacuum or at ambient conditions.

Characterize the solid product by PXRD, DSC, and FTIR to confirm co-crystal formation.

Characterization of Diethylamine Phosphate
Containing Crystals
Thorough characterization is essential to confirm the formation of a new crystalline phase and

to understand its structure and properties.

Powder X-ray Diffraction (PXRD)
PXRD is the primary tool for identifying new crystalline phases. The formation of a co-crystal is

indicated by a diffraction pattern that is distinct from the patterns of the individual components

and their physical mixture.

Differential Scanning Calorimetry (DSC)
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DSC is used to determine the thermal properties of the material, such as the melting point and

enthalpy of fusion. A new single, sharp endotherm at a temperature different from the melting

points of the API and DEAP is a strong indicator of co-crystal formation.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can provide evidence of hydrogen bonding interactions between the API

and DEAP. Shifts in the vibrational frequencies of functional groups involved in hydrogen

bonding (e.g., O-H, N-H, C=O) are indicative of co-crystal formation.

Single-Crystal X-ray Diffraction (SCXRD)
When suitable single crystals can be grown, SCXRD provides unambiguous proof of co-crystal

formation and allows for the precise determination of the crystal structure, including bond

lengths, bond angles, and the hydrogen bonding network.

Quantitative Data Presentation
The following table presents the crystallographic data for diethylammonium dihydrogen

phosphate, which serves as a reference for the co-former and an example of the type of

quantitative data to be collected for a new co-crystal.

Table 1: Crystallographic Data for Diethylammonium Dihydrogen Phosphate
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Parameter Value

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 10.034(2)

b (Å) 10.593(2)

c (Å) 16.327(3)

α (°) ** 90

β (°) 96.69(3)

γ (°) 90

Volume (Å³) 1723.3(6)

Z 8

Calculated Density (g/cm³) ** 1.315

Hydrogen Bond (N-H···O) distance (Å) 2.77 - 2.85

Hydrogen Bond (O-H···O) distance (Å) 2.56 - 2.64

Data obtained from crystallographic studies of diethylammonium dihydrogen orthophosphate.

Visualization of Logical Relationships
The decision-making process for co-crystal development can be visualized to clarify the logical

flow from screening to formulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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